1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid
CAS No.: 59864-31-2
Cat. No.: VC2454661
Molecular Formula: C7H7NO3
Molecular Weight: 153.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 59864-31-2 |
---|---|
Molecular Formula | C7H7NO3 |
Molecular Weight | 153.14 g/mol |
IUPAC Name | 1-methyl-6-oxopyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C7H7NO3/c1-8-5(7(10)11)3-2-4-6(8)9/h2-4H,1H3,(H,10,11) |
Standard InChI Key | NQIGVOXZWAROOG-UHFFFAOYSA-N |
SMILES | CN1C(=O)C=CC=C1C(=O)O |
Canonical SMILES | CN1C(=O)C=CC=C1C(=O)O |
Introduction
Chemical Structure and Properties
Structural Identification
1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid is identified through several systematic parameters and identifiers in chemical databases. The compound has a molecular formula of C₇H₇NO₃, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in its structure . The structure consists of a six-membered pyridine ring with a methyl substituent at the nitrogen position, a carboxylic acid group at position 2, and an oxo (ketone) group at position 6 .
Several identification codes are associated with this compound to facilitate database searches and regulatory documentation. The compound is identified by CAS Registry Number 59864-31-2, which serves as a unique identifier in chemical substance databases . Additionally, it can be found in the PubChem database under CID 12286524 . The International Chemical Identifier (InChI) for this compound is InChI=1S/C7H7NO3/c1-8-5(7(10)11)3-2-4-6(8)9/h2-4H,1H3,(H,10,11), which provides a standardized method for representing the molecular structure . The compound's InChIKey is NQIGVOXZWAROOG-UHFFFAOYSA-N, offering a fixed-length condensed digital representation of the molecule that is particularly useful for database searching and web applications .
The SMILES notation, CN1C(=O)C=CC=C1C(=O)O, provides another standardized representation of the molecular structure, enabling computational processing and structural searching in chemical databases .
Physical Properties
The physical properties of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid have been documented through various analytical methods. These properties are crucial for understanding the compound's behavior in different environments and potential applications. Table 1 summarizes the key physical properties of this compound.
Table 1: Physical Properties of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Property | Value | Reference |
---|---|---|
Molecular Weight | 153.14 g/mol | |
Density | 1.4±0.1 g/cm³ | |
Boiling Point | 369.3±35.0 °C at 760 mmHg | |
Flash Point | 177.1±25.9 °C | |
Melting Point | Not available | |
Physical State | Solid (presumed) | - |
The compound has a moderate molecular weight of 153.14 g/mol, which is typical for small organic molecules with potential biological activity . Its relatively high boiling point of approximately 369.3°C (with a standard deviation of ±35.0°C) at standard pressure indicates strong intermolecular forces, likely due to hydrogen bonding capabilities through the carboxylic acid group . The flash point of approximately 177.1°C suggests moderate thermal stability and relatively low flammability compared to many organic compounds .
The density of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid is approximately 1.4±0.1 g/cm³, which is consistent with many crystalline organic compounds containing heteroatoms . This density value can be important for various physical characterization methods and formulation processes if the compound is used in pharmaceutical or chemical applications.
Analytical Data
Predicted Collision Cross Section Data
While experimental spectroscopic data is limited, predicted collision cross section (CCS) values are available for 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid with various adducts. Collision cross section is an important parameter in ion mobility spectrometry, representing the effective area for the interaction between an ion and the neutral gas through which it travels .
These predicted CCS values can be useful for analytical method development, particularly in liquid chromatography-ion mobility-mass spectrometry (LC-IM-MS) applications. Table 2 summarizes the predicted CCS values for different ionic forms of the compound.
Table 2: Predicted Collision Cross Section Values for 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 154.04987 | 128.0 |
[M+Na]⁺ | 176.03181 | 140.7 |
[M+NH₄]⁺ | 171.07641 | 135.0 |
[M+K]⁺ | 192.00575 | 136.3 |
[M-H]⁻ | 152.03531 | 128.0 |
[M+Na-2H]⁻ | 174.01726 | 133.8 |
[M]⁺ | 153.04204 | 129.6 |
[M]⁻ | 153.04314 | 129.6 |
These predicted values indicate how the compound's ions would behave in ion mobility spectrometry experiments, which can be useful for developing analytical methods for the detection and quantification of this compound in complex matrices .
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